Benzenethiol, 4,4'-sulfonylbis-

Description

Contextual Significance in Aromatic Thiol and Sulfone Chemistry

The scientific importance of Benzenethiol (B1682325), 4,4'-sulfonylbis- is rooted in the distinct chemical properties of its constituent aromatic thiol and diaryl sulfone functionalities. Aromatic thiols (Ar-SH) are a well-studied class of compounds recognized for the high nucleophilicity of the thiolate anion (Ar-S⁻), which forms readily. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and addition reactions, making thiols versatile precursors in organic synthesis. evitachem.com Furthermore, the thiol group's ability to coordinate with metal ions is a cornerstone of its use in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). cityu.edu.hk

The diaryl sulfone group (-SO₂-) imparts significant thermal stability, chemical resistance, and mechanical strength to the molecular structures in which it is incorporated. Polymers containing the sulfone linkage, such as polysulfones and poly(ether sulfone)s, are known as high-performance engineering thermoplastics. The sulfone group is strongly electron-withdrawing and contributes to the rigidity of the polymer backbone. By combining these two functionalities in a single molecule, Benzenethiol, 4,4'-sulfonylbis- acts as a bifunctional monomer that can introduce the desirable properties of sulfones into polymer chains via the reactive thiol end groups.

Fundamental Architectural Features and Their Research Implications

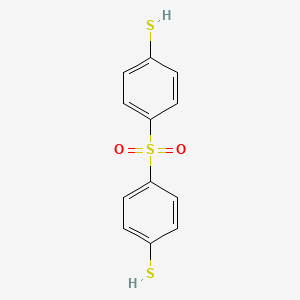

The molecular architecture of Benzenethiol, 4,4'-sulfonylbis- consists of a central sulfonyl group that bridges two benzene (B151609) rings at their para-positions. Each benzene ring is further substituted with a thiol group, also in the para-position relative to the sulfone bridge. This symmetrical, para-substituted structure results in a linear and rigid molecular shape.

The key architectural features are the two terminal thiol groups, which serve as highly reactive sites for chemical modification and polymerization. evitachem.com The mechanism of its reactions typically involves the nucleophilic attack of the thiolate ions (formed by deprotonation of the thiols) on electrophilic centers. evitachem.com This reactivity underpins its primary research application as a monomer in step-growth polymerization. For instance, it can react with dihalides or other electrophilic linkers to form poly(thioether sulfone)s. evitachem.comresearchgate.net The rigidity of the sulfonylbis-phenylene backbone implies that polymers derived from this monomer are likely to possess high glass transition temperatures and thermal stability.

Below are tables detailing the key identifiers and computed properties of the compound.

Table 1: Chemical Identifiers for Benzenethiol, 4,4'-sulfonylbis-

| Identifier | Value |

|---|---|

| CAS Number | 37116-97-5 |

| Molecular Formula | C₁₂H₁₀O₂S₃ |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 4-(4-sulfanylphenyl)sulfonylbenzenethiol |

Data sourced from PubChem and other chemical suppliers. chem960.comnih.gov

Table 2: Physicochemical and Computed Properties of Benzenethiol, 4,4'-sulfonylbis-

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 223°C to 227°C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 44.5 Ų |

Data sourced from various chemical data repositories. chem960.comevitachem.com

Overview of Key Academic Research Trajectories

Academic research involving Benzenethiol, 4,4'-sulfonylbis- and structurally related compounds primarily follows three major trajectories:

High-Performance Polymer Synthesis: The most significant research application for this compound is as a monomer for creating high-performance polymers, specifically poly(thioether sulfone)s. evitachem.com Modern synthetic strategies, such as thiol-phenylsulfone substitution reactions, offer efficient and mild conditions for polymerization. researchgate.net These studies aim to create materials with superior thermal stability, chemical resistance, and specific optical or mechanical properties for advanced engineering applications. Research into related sulfonyl-containing polymers for use in electrochromic devices also highlights the potential of this structural motif in functional organic materials. nycu.edu.tw

Macrocyclic Chemistry: The bifunctional nature of Benzenethiol, 4,4'-sulfonylbis- makes it an ideal precursor for the synthesis of macrocyclic compounds. evitachem.com By reacting it with complementary bifunctional linkers, such as dichlorodiphenylsulfone, under high-dilution conditions, researchers can construct large ring structures containing both thioether and sulfone linkages. evitachem.com These macrocycles are of academic interest for their unique host-guest chemistry and as models for understanding polymer structure.

Development of Metal-Organic Frameworks (MOFs): A burgeoning area of research is the use of thiol-functionalized linkers in the construction of MOFs. cityu.edu.hkresearchgate.net The thiol groups in Benzenethiol, 4,4'-sulfonylbis- can coordinate with metal ions to form porous crystalline frameworks. cityu.edu.hk These thiol-equipped MOFs are investigated for applications in catalysis, gas storage, and the removal of heavy metal ions from solutions. cityu.edu.hkmdpi.com The versatile chemistry of the thiol group also allows for post-synthetic modification within the MOF, such as oxidation to sulfonic acid, to tailor the framework's properties for specific functions like proton conductivity. cityu.edu.hk

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzenethiol, 4,4'-sulfonylbis- |

| 4-(4-sulfanylphenyl)sulfonylbenzenethiol |

| 4,4'-dimercapto-diphenyl sulfone |

| dichlorodiphenylsulfone |

| 9,9′-(4,4′-sulfonylbis(4,1-phenylene))biscarbazole |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37116-97-5 |

|---|---|

Molecular Formula |

C12H10O2S3 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-(4-sulfanylphenyl)sulfonylbenzenethiol |

InChI |

InChI=1S/C12H10O2S3/c13-17(14,11-5-1-9(15)2-6-11)12-7-3-10(16)4-8-12/h1-8,15-16H |

InChI Key |

GECFNYKBZPHYBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)C2=CC=C(C=C2)S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzenethiol, 4,4 Sulfonylbis

Precision Synthesis Routes to Benzenethiol (B1682325), 4,4'-sulfonylbis-

The construction of Benzenethiol, 4,4'-sulfonylbis- is not a trivial process and typically involves the synthesis of a stable diaryl sulfone core followed by the introduction of the thiol functionalities. The choice of synthetic route is often dictated by the desired purity, yield, and the availability of starting materials.

Optimized Reaction Conditions for High Purity and Yield

One plausible pathway involves the conversion of DCDPS to the target dithiol. This can be achieved through nucleophilic substitution of the chloro groups with a thiolating agent. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can yield the desired dithiol. To achieve high yields and minimize side reactions, conditions such as temperature, solvent, and reaction time must be carefully controlled. The use of a phase-transfer catalyst can be beneficial in reactions involving an aqueous and an organic phase.

Another major route starts from dapsone (B1669823). The amino groups of dapsone can be converted to thiol groups via the Sandmeyer reaction. This involves diazotization of the amino groups using sodium nitrite (B80452) and a mineral acid, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate esters furnishes the dithiol. Optimization of this sequence involves precise temperature control during diazotization (typically 0-5 °C) to prevent decomposition of the diazonium salt and careful selection of the sulfur nucleophile to ensure efficient conversion.

A general, albeit less direct, method involves several steps beginning with the esterification of a thiol compound with acetic anhydride, followed by etherification using iodine and sulfur dichloride, and subsequent hydrolysis with sodium hydroxide (B78521) to form the thioether, which is then purified by recrystallization. Current time information in Burleigh County, US.

Role of Starting Materials in Synthetic Pathways

4,4'-Dichlorodiphenyl sulfone (DCDPS): This compound serves as a robust starting material due to the reactivity of its chloro groups towards nucleophilic substitution. wikipedia.org Its synthesis is typically achieved through the sulfonation of chlorobenzene (B131634) with sulfuric acid or via a Friedel-Crafts reaction between chlorobenzene and thionyl chloride with a Lewis acid catalyst like aluminum trichloride. wikipedia.orgpatsnap.com The purity of the DCDPS, particularly the isomeric purity (favoring the 4,4'-isomer over the 2,4'- or 3,4'-isomers), is crucial for obtaining a pure final product. google.com

4,4'-Diaminodiphenyl sulfone (Dapsone): Dapsone is another key precursor, with its amino groups providing a different handle for functional group transformation. chemicalbook.com It can be synthesized from 4-chloronitrobenzene through a multi-step process involving reaction with sodium sulfide (B99878) to form the dinitrodiphenylthioester, followed by oxidation to the sulfone and subsequent reduction of the nitro groups. chemicalbook.com An alternative synthesis involves the reaction of 4-acetamidobenzenesulfonic acid with 4-chloronitrobenzene. chemicalbook.com

The choice between DCDPS and dapsone as the starting material will depend on factors such as cost, availability, and the specific synthetic transformations planned.

Comparison of Established and Novel Synthetic Protocols

Established protocols for synthesizing the core structure of Benzenethiol, 4,4'-sulfonylbis- generally rely on classical electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. For example, the synthesis of DCDPS from chlorobenzene and chlorosulfonic acid is a long-standing industrial process. google.comgoogle.com Similarly, the synthesis of dapsone has well-documented procedures. chemicalbook.comorgsyn.orgwipo.int The subsequent conversion of the chloro or amino functionalities to thiols often employs traditional methods like reaction with hydrosulfides or the Sandmeyer reaction.

More novel synthetic protocols focus on improving the efficiency, selectivity, and environmental footprint of the synthesis of the diaryl sulfone core. These include:

Suzuki-type sulfonylation: This modern cross-coupling method allows for the formation of diaryl sulfones from arylboronic acids and sulfonylating agents like aryl sulfonyl chlorides or aryl sulfinate salts, often under milder conditions than classical methods. chemrevlett.com

Arynes and Thiosulfonates: A recently developed metal-free approach involves the reaction of in-situ generated arynes with thiosulfonates to produce diaryl sulfones in high yields. organic-chemistry.org

Base-promoted coupling: The coupling of sulfonyl hydrazines with diaryliodonium salts in the presence of a base offers another metal-free route to diaryl sulfones. rsc.org

Synthesis of Related Aromatic Sulfone and Thiol Building Blocks

The chemistry of Benzenethiol, 4,4'-sulfonylbis- is intrinsically linked to the synthesis and derivatization of its constituent parts: aromatic thiols and bis(aryl)sulfones.

Derivatization Strategies for Benzenethiol Frameworks

The benzenethiol framework is a versatile scaffold that can be functionalized through various chemical reactions. The thiol group itself can undergo a range of transformations, including alkylation, acylation, and oxidation. Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions, although the presence of the activating thiol group and the deactivating sulfonyl group will direct the position of substitution.

Strategies for synthesizing functionalized thiophenols often involve the introduction of the thiol group at a late stage to avoid its interference with other reaction steps. Common methods include:

Reduction of Sulfonyl Chlorides: Aromatic sulfonyl chlorides can be reduced to the corresponding thiophenols using reducing agents like zinc dust in an acidic medium.

Nucleophilic Substitution on Aryl Halides: Aryl halides can be converted to thiophenols through reaction with sulfur nucleophiles. Copper-catalyzed reactions of aryl iodides with sulfur powder, followed by reduction, have proven effective. organic-chemistry.org

From Carbamates: Primary carbamates can be converted into thiols using phosphorus pentasulfide, providing an indirect route from alcohols. organic-chemistry.org

These derivatization strategies allow for the synthesis of a wide array of substituted benzenethiol building blocks that can be used in the synthesis of more complex molecules.

Preparation of Bis(aryl)sulfone Scaffolds

The bis(aryl)sulfone scaffold is a common structural motif in polymers and pharmaceuticals. Its preparation has been extensively studied, with several reliable methods available.

| Method | Starting Materials | Reagents/Catalysts | General Conditions |

| Friedel-Crafts Reaction | Aromatic hydrocarbon, Sulfonylating agent (e.g., SOCl₂) | Lewis Acid (e.g., AlCl₃) | Typically requires stoichiometric amounts of the catalyst. patsnap.com |

| Sulfonation | Aromatic hydrocarbon (e.g., Chlorobenzene) | Sulfuric acid (H₂SO₄), Sulfur trioxide (SO₃) | Often requires elevated temperatures. wikipedia.org |

| Oxidation of Sulfides | Diaryl sulfide | Oxidizing agents (e.g., H₂O₂, KMnO₄) | The sulfide is often prepared by nucleophilic substitution. chemicalbook.comresearchgate.net |

| Suzuki-type Coupling | Arylboronic acid, Aryl sulfonyl halide | Palladium catalyst, Base | Offers good functional group tolerance. chemrevlett.com |

| Aryne Chemistry | Aryne precursor, Thiosulfonate | Fluoride source (e.g., CsF) | Metal-free and proceeds under mild conditions. organic-chemistry.org |

Traditional methods like the Friedel-Crafts reaction and direct sulfonation are often used for large-scale industrial production of simple bis(aryl)sulfones like DCDPS. wikipedia.orgpatsnap.com Oxidation of diaryl sulfides is another common route, where the sulfide is typically formed first via a nucleophilic substitution reaction. chemicalbook.comresearchgate.net

Modern cross-coupling reactions, such as Suzuki-type couplings, have emerged as powerful tools for the synthesis of a diverse range of unsymmetrical and functionalized diaryl sulfones with high precision and under milder conditions. chemrevlett.com These newer methods provide greater flexibility in the design and synthesis of complex molecules containing the bis(aryl)sulfone moiety.

Green Chemistry Approaches in Precursor Synthesis

Traditional manufacturing routes to bis(4-chlorophenyl) sulfone often involve the use of harsh reagents, high temperatures, and catalysts that can generate significant waste and pose environmental risks. For instance, the classic Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene frequently employs iron(III) chloride as a catalyst. google.comgoogle.com This method is known to produce undesirable byproducts due to the catalyst also acting as a chlorinating agent. google.comgoogle.com Another common method, the reaction of chlorobenzene with sulfuric acid, can also suffer from low selectivity and the formation of isomeric impurities. wikipedia.orggoogle.com Such processes highlight the need for greener alternatives that minimize hazardous substances, improve atom economy, and reduce energy consumption.

In response to these challenges, researchers have been investigating several green chemistry strategies aimed at improving the synthesis of bis(4-chlorophenyl) sulfone. These approaches focus on alternative catalysts, solvent-free conditions, and the recycling of reactants to create more economical and environmentally friendly processes. google.com

One area of improvement involves the use of different condensing agents in the reaction between chlorobenzene and sulfuric acid. The addition of agents like boric acid or trifluoromethanesulfonic acid has been shown to enhance selectivity and space-time yield, offering a greener alternative to more problematic catalysts. google.com

Furthermore, the broader field of sulfone synthesis is seeing innovations that may influence the future production of these precursors. Photocatalysis, for instance, is emerging as a powerful tool for the synthesis of sulfones under mild conditions. nih.gov Research into the visible-light-mediated synthesis of β-keto sulfones using recyclable photocatalysts demonstrates the potential for light-induced, metal-free reactions. google.com While not yet applied commercially to bis(4-chlorophenyl) sulfone, these methodologies represent a promising frontier for green precursor synthesis. The selective oxidation of sulfides to sulfones using photocatalysts like titanium dioxide also presents a potential green route to the core diphenyl sulfone structure. nih.gov

The table below summarizes some of the research findings in the development of more sustainable synthetic methods for sulfone compounds, highlighting the move away from traditional, less environmentally friendly processes.

| Synthetic Approach | Precursors/Reactants | Catalyst/Conditions | Key Green Chemistry Aspects | Research Findings |

| Improved Condensation Reaction | Chlorobenzene, Sulfuric Acid | Boric acid or trifluoromethanesulfonic acid | Use of alternative, more selective condensing agents to reduce byproducts. google.com | Enhanced selectivity and space-time yield compared to traditional methods. google.com |

| Recycling Process | Dimethyl sulfate, Sulfur trioxide, Monochlorobenzene | - | Recycling of reactants and byproducts to minimize waste and improve economy. google.com | Achieves high yield (>90%) of polymer-grade bis(4-chlorophenyl) sulfone with reduced reaction times. google.com |

| Catalyst-Free Approach | Chlorobenzene, Chlorosulfonic acid or Sulfur trioxide, Thionyl chloride or Phosgene | Heat up to 220°C | Eliminates the need for metal catalysts like iron(III) chloride, avoiding associated byproduct formation. google.com | Aims to produce high purity bis(4-chlorophenyl) sulfone without catalysts that can cause undesirable side reactions. google.com |

| Photocatalytic Oxidation | Diphenyl sulphide, Hydrogen Peroxide | Anatase-TiO2 | Use of a photocatalyst and light to drive the reaction, potentially reducing the need for harsh oxidants. nih.govrsc.org | Highly selective and efficient synthesis of diphenyl sulfone. Reaction at anatase leads mainly to the sulfone. nih.govrsc.org |

These evolving synthetic strategies underscore a clear trend towards more sustainable chemical manufacturing. By focusing on the principles of green chemistry, the production of precursors for Benzenethiol, 4,4'-sulfonylbis- can become more efficient, less hazardous, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Benzenethiol, 4,4 Sulfonylbis

Thiol Group Reactivity in Complex Systems

The presence of two thiol (-SH) groups makes Benzenethiol (B1682325), 4,4'-sulfonylbis- a highly reactive molecule, capable of participating in a variety of chemical transformations. The reactivity of these thiol groups is central to the utility of the compound in forming larger, more complex structures. evitachem.com

Nucleophilic Character and its Role in Bond Formation

The thiol groups of Benzenethiol, 4,4'-sulfonylbis- exhibit significant nucleophilic character. libretexts.org The sulfur atom in a thiol is a more powerful nucleophile than the oxygen in an alcohol, and the corresponding thiolate anion (formed by deprotonation) is an even stronger nucleophile. libretexts.org This high nucleophilicity allows the thiol groups to readily participate in nucleophilic substitution and addition reactions, which are fundamental to bond formation.

In the context of Benzenethiol, 4,4'-sulfonylbis-, the nucleophilic thiol groups can attack electrophilic centers, leading to the formation of new covalent bonds. evitachem.com For instance, it can react with alkyl halides or other molecules with good leaving groups in SN2 reactions. libretexts.org This reactivity is harnessed in the synthesis of various derivatives and polymers. The mechanism of action often involves the formation of thiolate ions, which then act as potent nucleophiles. evitachem.com The rate and success of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the electrophile. evitachem.com

The nucleophilicity of thiols, and consequently their reaction rates, can be influenced by the pH of the reaction medium. acs.orgnih.gov A more basic environment promotes the formation of the more nucleophilic thiolate anion, thus increasing the reaction rate. acs.orgnih.gov

Radical-Mediated Pathways and Thiol-Ene Chemistry

The thiol groups of Benzenethiol, 4,4'-sulfonylbis- can also participate in radical-mediated reactions. The relatively weak S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•). nih.gov These thiyl radicals are key intermediates in various chemical processes, including thiol-ene chemistry. nih.govwikipedia.org

Thiol-ene chemistry involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org This reaction can be initiated by light, heat, or a radical initiator, which generates the initial thiyl radical. nih.govwikipedia.org The thiyl radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. nih.govwikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov

The thiol-ene reaction is considered a "click" reaction due to its high efficiency, high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgsmu.edu This makes it a valuable tool for polymer synthesis, surface patterning, and the creation of dendrimers. wikipedia.orgsmu.edu The reactivity in thiol-ene reactions can be influenced by the nature of the alkene, with electron-rich alkenes generally being more reactive. wikipedia.org

Redox Properties and Disulfide Formation/Cleavage

The thiol groups of Benzenethiol, 4,4'-sulfonylbis- possess significant redox activity. Thiols can be oxidized to form disulfides (-S-S-), and this process is often reversible, with the disulfide being reducible back to the thiol. nih.gov This reversible oxidation-reduction is a key feature of thiol chemistry and plays a crucial role in various biological and chemical systems. nih.govchemrxiv.org

The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents, including iodine, aerial oxygen, and sulfonyl fluorides. chemrxiv.orgresearchgate.net The formation of a symmetrical disulfide from two molecules of Benzenethiol, 4,4'-sulfonylbis- would result in a larger molecule with an intramolecular disulfide bridge. The formation of unsymmetrical disulfides is also possible through reactions with other thiols. organic-chemistry.org

The disulfide bond is a dynamic covalent bond, and its cleavage back to thiols can be accomplished with reducing agents. chemrxiv.org This reversible nature of the disulfide linkage is exploited in applications such as drug delivery and the creation of dynamically tunable materials. chemrxiv.orgnih.gov

Sulfone Linkage Influence on Aromatic System Reactivity

The sulfone (-SO₂-) group, while generally considered stable, exerts a significant electronic influence on the adjacent aromatic rings, thereby modulating their reactivity. researchgate.net

Electronic Effects on Adjacent Aromatic Rings

The sulfone group is a strong electron-withdrawing group. researchgate.net It deactivates the aromatic rings towards electrophilic aromatic substitution reactions. wikipedia.org This deactivation occurs through both inductive effects and resonance effects (pπ-dπ overlap). researchgate.netacs.org The electron-withdrawing nature of the sulfone group pulls electron density away from the benzene (B151609) rings, making them less susceptible to attack by electrophiles. wikipedia.orgacs.org

This electron-withdrawing effect also influences the acidity of other functional groups attached to the ring. For example, the acidity of the thiol groups in Benzenethiol, 4,4'-sulfonylbis- would be expected to be higher than that of a simple benzenethiol due to the stabilizing effect of the electron-withdrawing sulfone group on the thiolate anion. researchgate.net Studies on related sulfone-containing compounds have shown that electron-withdrawing substituents on the aromatic rings increase the acidity of other groups. researchgate.net

The interaction between substituents and the sulfone group through the phenyl ring is primarily inductive in nature. researchgate.net There is no significant enhanced resonance interaction between the substituent and the electron-deficient sulfone group. researchgate.net

Stability and Participation in Reaction Mechanisms

The sulfone linkage is known for its high thermal and chemical stability. sigmaaldrich.comnih.gov This stability is a key feature of polymers derived from sulfone-containing monomers, such as polyethersulfones (PES) and polyphenylsulfones (PPSU), which exhibit excellent resistance to heat and chemicals. sigmaaldrich.com

While generally unreactive, the sulfone group can participate in certain reaction mechanisms. In some instances, particularly in the presence of strong bases, the protons on the carbons alpha to the sulfone group can be abstracted, leading to the formation of a carbanion. researchgate.net The stability of this carbanion is enhanced by the electron-withdrawing sulfone group. researchgate.net

Furthermore, the sulfone group can act as a leaving group in certain nucleophilic aromatic substitution reactions, particularly when attached to a heteroaromatic ring. acs.org However, in the case of diphenyl sulfone derivatives like Benzenethiol, 4,4'-sulfonylbis-, the sulfone linkage is generally very stable and does not readily participate in cleavage reactions. nih.gov Recent research has shown that thioether linkages derived from reactions with sulfone linkers can exhibit enhanced stability compared to other linkages. nih.govacs.org

Exploration of Reaction Mechanisms Involving Benzenethiol, 4,4'-sulfonylbis-

The reactivity of Benzenethiol, 4,4'-sulfonylbis- is centered around its two thiol (-SH) groups, which can act as nucleophiles in various reactions. evitachem.com The sulfonyl (-SO2-) group, being strongly electron-withdrawing, activates the aromatic rings, influencing the reactivity of the thiol groups.

Detailed Mechanistic Studies of Polycondensation Reactions

Polycondensation reactions involving Benzenethiol, 4,4'-sulfonylbis- are a primary method for synthesizing poly(thioether sulfone)s. These polymers are known for their desirable properties, including high refractive indices and thermal stability. The fundamental mechanism underlying these reactions is nucleophilic aromatic substitution (SNA_r). researchgate.netrsc.org

In a typical polycondensation, the thiol groups of Benzenethiol, 4,4'-sulfonylbis- are first converted to more potent nucleophilic thiolate ions by a base. These thiolates then attack an activated aromatic dihalide, such as bis(4-fluorophenyl) sulfone, displacing the halide ions and forming thioether linkages. The reaction proceeds in a stepwise manner, leading to the formation of a high molecular weight polymer.

The reaction mechanism can be generalized as follows:

Deprotonation: The weakly acidic thiol protons are removed by a base (e.g., potassium carbonate) to form the highly reactive thiolate nucleophiles.

Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon atom of the activated aromatic dihalide. This step is typically the rate-determining step.

Halide Displacement: The halide ion is eliminated, resulting in the formation of a thioether bond and regenerating the aromatic system.

Chain Propagation: This process repeats, extending the polymer chain.

The choice of solvent and reaction temperature significantly impacts the reaction rate and the molecular weight of the resulting polymer. evitachem.com Aprotic polar solvents are commonly used to facilitate the SNA_r reaction. uky.edu

Table 1: Key Factors in the Polycondensation of Benzenethiol, 4,4'-sulfonylbis-

| Factor | Description | Impact on Reaction |

| Monomer Purity | The purity of Benzenethiol, 4,4'-sulfonylbis- and the comonomer is crucial. | Impurities can terminate the polymer chain, limiting the molecular weight. |

| Base | A suitable base is required to deprotonate the thiol groups. | The strength and concentration of the base affect the concentration of the active thiolate species. |

| Solvent | Aprotic polar solvents are preferred. | Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) effectively solvate the ions and promote the SNA_r mechanism. nih.gov |

| Temperature | Reaction temperature influences the rate of polymerization. | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |

| Stoichiometry | An equimolar ratio of the dithiol and dihalide monomers is essential. | A precise 1:1 stoichiometry is critical for achieving high molecular weight polymers in step-growth polymerization. uky.edu |

Understanding Thioether-Exchange Processes

Thioether-exchange reactions can occur in systems containing Benzenethiol, 4,4'-sulfonylbis-, particularly under conditions that favor the presence of thiolate anions. evitachem.com These exchange processes involve the cleavage of an existing thioether bond by a thiolate, leading to the formation of a new thioether linkage. This can result in changes to the polymer architecture, such as the formation of cyclic structures or scrambling of monomer units in copolymers. evitachem.com

The mechanism of thioether-exchange is analogous to the initial polymerization reaction, involving the nucleophilic attack of a thiolate on a thioether sulfur atom. This process can be either an intramolecular (leading to cyclization) or intermolecular (leading to chain redistribution) reaction. The equilibrium between the linear polymer and cyclic species is a key aspect of these systems.

Investigations into Polymerization-Depolymerization Systems

The formation of poly(thioether sulfone)s from Benzenethiol, 4,4'-sulfonylbis- can be a reversible process, establishing a polymerization-depolymerization equilibrium. This is particularly relevant in the context of thioether-exchange reactions. At elevated temperatures, the thioether linkages in the polymer backbone can be cleaved by nucleophilic attack, leading to depolymerization back to monomeric or oligomeric species. uky.edu

The position of this equilibrium is influenced by several factors, including:

Monomer Concentration: According to Le Chatelier's principle, a higher monomer concentration will favor polymerization.

Temperature: Higher temperatures can provide the activation energy for the depolymerization reaction, shifting the equilibrium towards the monomer.

Solvent: The choice of solvent can influence the solubility of the polymer and the stability of the reactive intermediates, thereby affecting the equilibrium.

The ability to control the polymerization-depolymerization equilibrium is crucial for applications such as polymer recycling and the synthesis of well-defined polymer architectures.

Derivatization and Supramolecular Assembly Based on Benzenethiol, 4,4 Sulfonylbis

Construction of Macrocyclic Architectures

The synthesis of macrocycles, large cyclic molecules, from Benzenethiol (B1682325), 4,4'-sulfonylbis- and its derivatives has been an area of significant research interest. These macrocyclic structures have potential applications in various fields due to their unique shapes and ability to form host-guest complexes.

Cyclooligomerization of Benzenethiol, 4,4'-sulfonylbis- Analogs

The reaction of Benzenethiol, 4,4'-sulfonylbis- with 4,4'-dichlorodiphenylsulfone under pseudo-high-dilution conditions is a key method for producing macrocyclic thioethersulfones. nih.gov This approach leads to the formation of cyclooligomers with the general structure [-S-Ar-SO2-Ar-]n, where 'Ar' represents a 1,4-phenylene group. nih.gov The value of 'n' can vary, leading to a mixture of different-sized macrocycles. Thioether exchange reactions can also occur, resulting in the formation of additional cyclic structures with different ratios of thioether to sulfone linkages. evitachem.com

Synthesis of Strained Cyclic Dimers and Higher Oligomers

Under specific reaction conditions, the cyclooligomerization can yield a variety of cyclic products, including a highly strained [1+1] cyclodimer (where n=2). nih.gov In addition to the dimer, a cyclotrimer and a [2+2] cyclotetramer have been synthesized. nih.gov The cyclotetramer is particularly interesting as it can exist in two distinct crystalline conformations, one of which has a "tennis-ball-seam" D2d symmetry. nih.gov The formation of these different oligomers highlights the complex interplay of reaction conditions and the inherent structural preferences of the monomer units.

Post-Synthetic Chemical Modification of Macrocycles (e.g., Oxidation to Paracyclophanes)

Once formed, these macrocyclic thioethersulfones can undergo further chemical changes. A significant modification is the exhaustive oxidation of the thioether linkages. nih.gov Treatment with an oxidizing agent like hydrogen peroxide converts the thioether groups into sulfone groups. nih.gov This transformation results in the formation of sulfone-linked paracyclophanes with the general formula [-Ar-SO2-]n. nih.gov

This post-synthetic modification dramatically alters the structure and properties of the macrocycles. For example, the fully oxidized tetramer, [-Ar-SO2-]4, adopts a near-perfect square box-like structure. nih.gov In contrast, the cyclic hexamer, [-Ar-SO2-]6, has a much more irregular conformation in its crystalline state. nih.gov The octamer, [-Ar-SO2-]8, exhibits a "double-box" structure that is related to the tetramer's shape. nih.gov This ability to modify the macrocycles after their initial synthesis provides a powerful tool for fine-tuning their shape and potential function.

Incorporation into Polymeric Materials

The unique chemical structure of Benzenethiol, 4,4'-sulfonylbis- also makes it a valuable component in the synthesis of advanced polymers. Its bifunctional nature allows it to act as a monomer, a fundamental unit that links together to form long polymer chains.

Rational Design of Sulfur-Containing Polymer Backbones

The inclusion of sulfur atoms in a polymer's backbone is a key strategy in the rational design of high-performance materials. cjps.org Sulfur's high molar refraction and low dispersion make it an ideal element for enhancing the optical properties of polymers, leading to materials with a high refractive index. researchgate.netcjps.orgcjps.org This is particularly relevant for applications in advanced optics, such as lenses and coatings. researchgate.netcjps.org

Theoretical methods, like Density Functional Theory (DFT), are employed to predict the properties of these sulfur-containing polymers before they are synthesized. cjps.orgcjps.org This allows for the rational design of polymer backbones to achieve specific characteristics. By strategically incorporating monomers like Benzenethiol, 4,4'-sulfonylbis-, chemists can create polymers with tailored thermal, mechanical, and optical properties for a variety of advanced applications. researchgate.netcjps.org

Control over Polymer Architectures (Linear, Branched, Cross-linked)

The bifunctional nature of Benzenethiol, 4,4'-sulfonylbis- is central to controlling the architecture of polymers derived from it. By carefully selecting co-monomers and reaction conditions, it is possible to create linear, branched, or cross-linked polymer networks. The primary mechanism involves the reaction of its thiol (-SH) groups with various electrophilic or unsaturated functional groups.

Linear Polymers: The most straightforward polymer architecture, linear chains, can be synthesized through the step-growth polymerization of Benzenethiol, 4,4'-sulfonylbis- with other difunctional monomers. For instance, a nucleophilic substitution reaction between a bisthiol and a monomer containing two phenylsulfonyl groups can lead to the formation of novel linear polymers. researchgate.netrsc.org The thiol groups on Benzenethiol, 4,4'-sulfonylbis- can react with electrophilic centers, facilitating the formation of new sulfur-containing compounds or polymers. evitachem.com This process, when carried out with a co-monomer that also has a functionality of two, ensures the propagation of a linear chain.

Table 1: Examples of Reactions for Linear Polymer Synthesis

| Co-monomer Type | Reaction Type | Resulting Linkage | Polymer Architecture |

|---|---|---|---|

| Difunctional Alkyl Halide | Nucleophilic Substitution | Thioether | Linear |

| Divinyl Compound | Thiol-ene "Click" Reaction | Thioether | Linear |

| Diisocyanate | Thiol-isocyanate Addition | Thiocarbamate | Linear |

Branched Polymers: To achieve a branched architecture, monomers with a functionality greater than two must be introduced into the polymerization reaction. Benzenethiol, 4,4'-sulfonylbis- can act as the linear component (an A2 type monomer), while a tri- or tetra-functional molecule (e.g., a trithiol or a trivinyl compound) can serve as a branching point. The inclusion of branching agents is a common strategy for obtaining high molecular weight polymers with unique properties such as improved solubility and processability. mdpi.commdpi.com For example, using 1,3,5-trichlorobenzene (B151690) as a branching agent in a coupling polymerization can produce branched polyphenylene-based polymers. mdpi.com Thiol-ene chemistry is also an effective method for creating highly branched structures like dendrimers and hyperbranched polymers. mdpi.com

Table 2: Strategies for Creating Branched Polymers

| Component A | Component B | Component C (Branching Agent) | Resulting Architecture |

|---|---|---|---|

| Benzenethiol, 4,4'-sulfonylbis- | Divinyl Compound | Trithiol | Branched |

| Benzenethiol, 4,4'-sulfonylbis- | Tri-functional Acrylate | - | Branched |

Cross-linked Polymers: Cross-linked networks, or thermosets, are formed when polymer chains are linked together by covalent bonds. Benzenethiol, 4,4'-sulfonylbis- can function as a cross-linking agent itself or be a component in a polymer that is subsequently cross-linked. When mixed with monomers having a functionality of three or more, or with multifunctional polymer precursors, extensive networks can be formed. mdpi.com Thiol-ene chemistry is particularly well-suited for this purpose, where the dithiol can react with multifunctional "ene" compounds (e.g., triacrylates or dienes) to form a stable, cross-linked polymer network. researchgate.netnih.gov The degree of cross-linking can be controlled by the stoichiometry of the thiol and ene groups. These materials often exhibit high thermal stability and low swelling in solvents due to their rigid, interconnected structure. mdpi.comnih.gov

Table 3: Methods for Cross-linked Polymer Formation

| Thiol Component | Cross-linker | Initiation Method | Resulting Material |

|---|---|---|---|

| Benzenethiol, 4,4'-sulfonylbis- | Triallyl isocyanurate | UV/Thermal | Cross-linked Polythioether Network |

| Benzenethiol, 4,4'-sulfonylbis- | Divinylbenzene | Radical Initiator | Cross-linked Polysulfide Network researchgate.net |

Self-Assembly Principles and Directed Chemical Synthesis

The thiol functional groups of Benzenethiol, 4,4'-sulfonylbis- are key to its ability to participate in self-assembly processes, particularly on noble metal surfaces. This behavior allows for the "bottom-up" construction of highly ordered molecular layers, a cornerstone of nanotechnology and surface engineering.

The primary principle governing this process is the strong, specific interaction between sulfur and gold, which leads to the spontaneous formation of a covalent gold-thiolate (Au-S) bond. When a gold substrate is exposed to a solution containing Benzenethiol, 4,4'-sulfonylbis-, the thiol groups anchor the molecules to the surface, forming a self-assembled monolayer (SAM). researchgate.netnih.gov

Several factors direct the structure and stability of the resulting SAM:

Adsorption to the Substrate: The initial and most critical step is the chemisorption of the thiol groups onto the gold surface. nih.gov

Intermolecular Interactions: Once anchored, the aromatic backbones of adjacent molecules interact through van der Waals forces and potential π-π stacking. These interactions promote ordering, leading to densely packed and stable monolayers.

Molecular Orientation: As a dithiol, Benzenethiol, 4,4'-sulfonylbis- can adopt different orientations. It can bind to the surface through one thiol group, leaving the other available for further chemical modification, or it can bind through both thiol groups, forming loops or bridges on the surface. The final orientation is influenced by concentration, solvent, and deposition time. The synthesis of benzenethiol-derivatized molecules is a strategy for achieving specific self-assembly on gold substrates. researchgate.net

This process of directed chemical synthesis allows for the precise modification of surfaces. By forming a SAM of Benzenethiol, 4,4'-sulfonylbis-, a surface can be functionalized with sulfonyl groups and a second layer of reactive sites (the un-bound thiols, if present). These ordered structures are crucial for applications in molecular electronics, biosensing, and corrosion prevention. researchgate.net For example, cross-linked SAMs can be created that exhibit enhanced stability and can be patterned for various applications. oaepublish.com

Advanced Structural Characterization and Conformational Analysis

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a premier technique for determining the precise atomic arrangement of a compound in its crystalline state. nih.govnih.govutah.edunih.govnih.govmdpi.comglycoforum.gr.jprcsb.orgrcsb.org

As of the latest literature surveys, a complete single-crystal X-ray diffraction structure for Benzenethiol (B1682325), 4,4'-sulfonylbis- (CAS 37116-97-5) has not been deposited in publicly accessible crystallographic databases. However, its molecular conformation can be reliably predicted based on the well-established structures of analogous diphenyl sulfone compounds.

The central sulfonyl group imposes a tetrahedral geometry around the sulfur atom. The two phenyl rings are not coplanar due to steric hindrance. They adopt a twisted or "propeller" conformation, with each ring rotated out of the C-S-C plane. This rotation minimizes steric repulsion between the ortho-hydrogens of the phenyl rings. The molecule possesses a C2 axis of symmetry passing through the sulfur atom. The terminal thiol (-SH) groups are located at the para positions of each phenyl ring.

In the absence of experimental crystal structure data, the analysis of crystal packing is theoretical. The packing of Benzenethiol, 4,4'-sulfonylbis- molecules in a crystal lattice would be governed by a variety of intermolecular forces.

The most significant interactions are expected to be:

Hydrogen Bonding: The acidic thiol protons (S-H) can act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. This could lead to the formation of extensive S-H···O=S hydrogen bond networks, which would be a dominant factor in the crystal packing.

Aromatic Interactions: Pi-stacking interactions between the phenyl rings of adjacent molecules may also occur, further stabilizing the crystal structure.

Weak Hydrogen Bonds: Weaker intermolecular interactions, such as those between the sulfonyl oxygens and aromatic C-H groups (SO···H−C), are also anticipated to play a role in the final packing arrangement.

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are essential for confirming the structure of Benzenethiol, 4,4'-sulfonylbis- and analyzing its chemical environment in various states.

While specific experimental spectra for Benzenethiol, 4,4'-sulfonylbis- are not widely published, the expected features can be predicted based on its molecular structure and standard NMR principles. ox.ac.ukmsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons: The protons on each benzene (B151609) ring form an AA'BB' system, which would appear as two sets of doublets in the aromatic region (approximately 7.5-8.0 ppm). The protons ortho to the sulfonyl group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the thiol group.

Thiol Proton: A singlet corresponding to the two equivalent thiol (-SH) protons would be observed. Its chemical shift can vary (typically 3.0-4.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reflect the symmetry of the molecule.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the sulfonyl group (ipso-carbon) would be the most downfield, followed by the other carbons of the aromatic ring. The carbon bearing the thiol group would also have a characteristic chemical shift.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8-8.0 | d | 2 x Ar-H (ortho to -SO₂-) |

| ¹H | ~7.4-7.6 | d | 2 x Ar-H (ortho to -SH) |

| ¹H | ~3.0-4.0 | s | 2 x -SH |

| ¹³C | ~140-145 | s | Ar-C (C-SO₂) |

| ¹³C | ~130-135 | s | Ar-C (C-SH) |

| ¹³C | ~128-130 | s | Ar-C (CH) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing their characteristic vibrational frequencies. su.setudublin.ieksu.edu.sascispace.comsemanticscholar.org

The spectrum of Benzenethiol, 4,4'-sulfonylbis- would be characterized by the following key vibrational modes:

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol group.

S=O Stretches: The sulfonyl group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically found near 1300-1350 cm⁻¹ and a symmetric stretch near 1140-1180 cm⁻¹.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene rings.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2600-2550 | Weak-Medium | S-H stretch |

| ~1585, 1475 | Medium | Aromatic C=C ring stretch |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch |

| ~1180-1140 | Strong | Symmetric SO₂ stretch |

| ~1100 | Medium | C-S stretch |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. uni-saarland.delibretexts.orgmiamioh.eduyoutube.comyoutube.com The molecular weight of Benzenethiol, 4,4'-sulfonylbis- is 282.4 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 282. The fragmentation is likely to proceed through several key pathways:

Loss of SO₂: Cleavage of the C-S bonds can lead to the loss of a sulfur dioxide molecule (64 Da), resulting in a significant fragment.

Loss of Thiol Radical: Fragmentation can occur via the loss of a thiol radical (·SH, 33 Da).

C-S Bond Cleavage: The primary fragmentation would involve the cleavage of the C-S bonds linking the phenyl rings to the sulfonyl group, leading to fragments such as the thiophenyl cation (m/z = 109) or the sulfonylphenyl cation.

Table of Chemical Compounds

| Compound Name |

|---|

| Benzenethiol, 4,4'-sulfonylbis- |

| Diphenyl sulfone |

Chromatographic and Separation Methodologies for Complex Mixtures

The analysis and purification of Benzenethiol, 4,4'-sulfonylbis- from complex mixtures, such as reaction matrices or environmental samples, necessitates the use of high-resolution chromatographic techniques. The choice of methodology is dictated by the sample matrix, the concentration of the analyte, and the required analytical data (e.g., quantification, identification, or purification). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation of aromatic sulfur compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like Benzenethiol, 4,4'-sulfonylbis-. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the method of choice for such aromatic compounds.

Detailed Research Findings:

While specific application notes for the HPLC analysis of Benzenethiol, 4,4'-sulfonylbis- are not extensively documented in publicly available literature, methods for structurally related aromatic sulfones and thiols provide a strong basis for method development. For instance, the analysis of bis(4-hydroxyphenyl) sulfone has been demonstrated with an assay purity of ≥98.0% using HPLC. The separation of various aromatic sulfonate impurities is also commonly achieved using reversed-phase HPLC with UV detection.

A typical HPLC method for Benzenethiol, 4,4'-sulfonylbis- would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or a small percentage of acid like formic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute strongly retained aromatic compounds and to separate them from other components in a complex mixture.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic rings and the sulfonyl group exhibit strong absorbance. For more selective and sensitive detection, especially in complex matrices, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).

Illustrative HPLC Parameters:

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12-15 minutes (estimated) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of Benzenethiol, 4,4'-sulfonylbis-, derivatization might be necessary to increase its volatility and thermal stability, for example, by silylating the thiol groups. However, direct GC analysis of some aromatic sulfones has been reported.

Detailed Research Findings:

The analysis of aromatic sulfur compounds in complex matrices, such as petroleum fractions, is a well-established application of GC. acs.org For enhanced selectivity and sensitivity towards sulfur-containing molecules, specific detectors are employed. The Sulfur Chemiluminescence Detector (SCD) is highly specific for sulfur and provides an equimolar response, making it excellent for quantification without the need for individual calibration standards for every sulfur compound. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another invaluable tool for the analysis of such compounds, providing both chromatographic separation and structural information from the mass spectrum. acs.org This is particularly useful for the unambiguous identification of Benzenethiol, 4,4'-sulfonylbis- in a complex mixture. Challenges in GC analysis can arise from the co-elution of other aromatic compounds. acs.org To mitigate this, multidimensional GC (GCxGC) or a preliminary sample cleanup and fractionation by liquid chromatography can be employed. acs.org

Illustrative GC Parameters:

| Parameter | Setting |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |

| Transfer Line Temp (for MS) | 290 °C |

| Ion Source Temp (for MS) | 230 °C |

| Scan Range (for MS) | 50-500 m/z |

Computational and Theoretical Investigations of Benzenethiol, 4,4 Sulfonylbis Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of "Benzenethiol, 4,4'-sulfonylbis-". Although specific DFT studies on this exact molecule are not widely available in public literature, extensive research on analogous diaryl sulfone and benzenethiol (B1682325) derivatives allows for a comprehensive theoretical characterization.

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure of "Benzenethiol, 4,4'-sulfonylbis-" is characterized by the interplay between the electron-withdrawing sulfonyl group (-SO2-) and the electron-donating thiol groups (-SH) mediated by the phenyl rings. DFT calculations on similar diaryl sulfones reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. nih.gov

The sulfonyl group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The sulfur atom of the sulfonyl group possesses a partial positive charge, rendering it an electrophilic center. Conversely, the thiol groups, particularly the lone pairs on the sulfur atoms, contribute significantly to the HOMO, indicating their nucleophilic character. The phenyl rings act as a bridge, facilitating electronic communication between the sulfonyl and thiol moieties.

A representative table of computed electronic properties for a generic diaryl sulfone, based on typical DFT calculations, is presented below.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 4.0 to 6.0 D | Reflects the overall polarity of the molecule |

Note: These are generalized values for diaryl sulfones and would vary for the specific title compound.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in predicting the most likely reaction pathways for "Benzenethiol, 4,4'-sulfonylbis-". A key reaction of this compound is its use in the synthesis of macrocyclic thioethersulfones through reaction with dichlorodiphenylsulfone. nih.gov Computational modeling can map the potential energy surface of this reaction, identifying the transition states and intermediates.

The reaction mechanism likely involves the deprotonation of the thiol groups to form highly nucleophilic thiolate anions. These thiolates would then attack the electrophilic carbon atoms of the dichlorodiphenylsulfone in a nucleophilic aromatic substitution reaction. DFT calculations can determine the activation energies for these steps, providing insights into the reaction kinetics.

For instance, the reaction of a thiolate with an aryl halide would proceed through a Meisenheimer-like intermediate. The stability of this intermediate and the height of the energy barrier to its formation and collapse can be precisely calculated. These calculations can also predict the feasibility of competing side reactions, such as thioether exchange reactions, which have been observed experimentally. nih.gov

Molecular Dynamics and Conformational Search Algorithms

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations and conformational search algorithms explore the dynamic behavior and conformational landscape of "Benzenethiol, 4,4'-sulfonylbis-" and its derivatives, which is particularly crucial for larger systems like polymers and macrocycles.

Simulation of Dynamic Behavior and Conformational Flexibility

MD simulations of polymers containing diaryl sulfone units, such as poly(thioether sulfone), offer insights into the dynamic behavior that would be expected for polymers derived from "Benzenethiol, 4,4'-sulfonylbis-". These simulations model the movement of atoms and molecules over time, providing information on properties like glass transition temperature, mechanical moduli, and diffusion of small molecules within the polymer matrix. ensam.euresearchgate.netacs.org

For an isolated molecule of "Benzenethiol, 4,4'-sulfonylbis-", MD simulations would reveal the flexibility of the molecule, particularly the rotational freedom around the C-S and S-C bonds of the sulfonyl group and the C-S bonds of the thiol groups. This flexibility is a key determinant of how the molecule interacts with other molecules or surfaces.

Energy Landscape Exploration for Macrocyclic Systems

"Benzenethiol, 4,4'-sulfonylbis-" is a key building block for the synthesis of macrocyclic thioethersulfones. nih.gov The conformational preferences of these macrocycles are critical to their function, for example, as host molecules in supramolecular chemistry. Conformational search algorithms, such as Monte Carlo and low-mode search methods, are employed to explore the vast conformational space of these flexible macrocycles. mdpi.comnih.gov

These searches aim to identify the low-energy conformations, including the global minimum energy structure. The results of these searches provide an "energy landscape" of the macrocycle, showing the relative energies of different conformers and the energy barriers between them. X-ray crystallography has revealed that even the same macrocycle can adopt vastly different conformations in the solid state, highlighting the complexity of their energy landscapes. nih.gov

A comparison of common conformational search methods for macrocycles is provided in the table below.

| Method | Principle | Advantages | Disadvantages |

| Monte Carlo Multiple Minimum (MCMM) | Random sampling of conformational space | Good for exploring diverse conformations | May not efficiently find the global minimum |

| Low-Mode Search (LMOD) | Follows low-frequency vibrational modes | Efficient at exploring local energy wells | Can be trapped in local minima |

| Molecular Dynamics (MD) | Simulates motion over time at a given temperature | Provides dynamic information and can cross energy barriers | Computationally expensive for exhaustive searches |

Structure-Reactivity Relationships from Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in establishing relationships between the molecular structure of diaryl sulfone derivatives and their chemical or biological activity. nih.gov Although a specific QSAR model for "Benzenethiol, 4,4'-sulfonylbis-" is not available, studies on analogous compounds provide a framework for understanding its potential structure-reactivity relationships.

QSAR models correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activity. For diaryl sulfones, key descriptors often include:

Electronic Properties: Charges on the sulfonyl sulfur and oxygen atoms, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, and specific substituent parameters.

Hydrophobicity: The octanol-water partition coefficient (logP).

These models have been successfully applied to predict the inhibitory potency of diaryl sulfones against various enzymes. nih.gov For "Benzenethiol, 4,4'-sulfonylbis-", QSAR models could be developed to predict its reactivity in polymerization reactions or the binding affinity of its macrocyclic derivatives to guest molecules. The models would highlight which structural modifications, such as the introduction of different substituents on the phenyl rings, would be most effective in tuning a desired property.

The general workflow for a QSAR study is outlined below:

| Step | Description |

| Data Set Selection | A series of structurally related compounds with measured activity is chosen. |

| Descriptor Calculation | Molecular descriptors are calculated for each compound using computational software. |

| Model Development | Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a mathematical model correlating descriptors with activity. |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

Through these computational and theoretical investigations, a deeper understanding of the chemical nature of "Benzenethiol, 4,4'-sulfonylbis-" can be achieved, paving the way for its rational application in materials science and supramolecular chemistry.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems for Benzenethiol (B1682325), 4,4'-sulfonylbis- Transformations

The transformation of the thiol groups in Benzenethiol, 4,4'-sulfonylbis- is a key area for future investigation. While traditional methods exist, recent advancements in C-S bond formation offer new avenues for creating more complex structures derived from this compound. mdpi.com The development of novel catalytic systems is crucial for enhancing reaction efficiency, selectivity, and functional group tolerance.

Future research could focus on applying modern catalytic strategies to Benzenethiol, 4,4'-sulfonylbis-. For instance, transition-metal catalyzed cross-coupling reactions, which have been pivotal in forming C-S bonds, could be adapted. mdpi.com Systems using catalysts like iron, copper, and palladium have shown success with various aryl thiols and could be optimized for this specific dithiol. mdpi.commdpi.com Such reactions would enable its precise integration into larger molecular frameworks.

Key research directions include:

Dehydrogenative C-S Coupling: Systems that couple aryl thiols with various partners without pre-functionalization could be explored. For example, iron-catalyzed C-H sulfenylation of heterocycles or other nucleophiles with Benzenethiol, 4,4'-sulfonylbis- could lead to novel derivatives. mdpi.com

Coupling with Non-Halide Substrates: Moving beyond traditional aryl halide substrates, catalysts that enable coupling with diazo compounds, arylboronic acids, or simple hydrocarbons would broaden the synthetic utility. mdpi.com

Asymmetric Catalysis: For reactions where new stereocenters are formed, developing chiral catalytic systems would be a significant advancement, allowing for the synthesis of enantiopure molecules derived from this achiral precursor.

| Catalyst System | Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Iron (e.g., FeCl₃) | C-H Sulfenylation | Direct coupling with C-H bonds in other molecules. | mdpi.com |

| Copper | Deaminative C-S Coupling | Reaction with benzylic amines to form thioethers. | mdpi.com |

| CoCuFe₂O₄ Nanoparticles | Coupling of Arylboronic Acids | Formation of unsymmetrical diaryl sulfides. | mdpi.com |

| Palladium | Coupling with Aryl Halides | Synthesis of complex cyclic or polymeric sulfones. | mdpi.com |

Exploration of Benzenethiol, 4,4'-sulfonylbis- in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create adaptable and responsive molecular systems. The thiol groups of Benzenethiol, 4,4'-sulfonylbis- make it an ideal candidate for incorporation into dynamic systems, particularly through thiol-disulfide exchange. mdpi.com This reaction is a cornerstone of DCC, allowing for the formation and cleavage of disulfide bonds under mild conditions, often triggered by changes in redox environment or pH. mdpi.com

The bifunctional nature of Benzenethiol, 4,4'-sulfonylbis- allows it to act as a cross-linker or a monomer in the formation of dynamic polymers and networks. Upon oxidation, the two thiol groups can form intermolecular or intramolecular disulfide bonds. These bonds can be reversibly broken and reformed, leading to materials with properties like self-healing or shape memory. mdpi.com

Future research opportunities in this area include:

Dynamic Polymers: Synthesizing polymers where Benzenethiol, 4,4'-sulfonylbis- units are linked by disulfide bonds. The central sulfone group would impart specific physical properties, such as rigidity and polarity, to the polymer backbone.

Responsive Gels: Creating hydrogels or organogels where the cross-linking is based on disulfide bonds derived from this molecule. These gels could be designed to degrade or change their mechanical properties in response to specific biological signals (e.g., glutathione (B108866) levels).

Molecular Cages and Macrocycles: Using DCC to direct the self-assembly of Benzenethiol, 4,4'-sulfonylbis- into discrete, three-dimensional structures.

Integration into Advanced Functional Materials Research (focused on synthesis and structure, not properties for application)

The synthesis of advanced materials using Benzenethiol, 4,4'-sulfonylbis- as a fundamental building block is a promising research frontier. Its rigid sulfonyl core and reactive thiol end-groups allow for the construction of well-defined macromolecular architectures. evitachem.com The focus of future work will be on the synthetic methods to create these materials and the characterization of their resulting structures.

One established application is in the synthesis of macrocyclic thioethersulfones, for example, through reaction with dichlorodiphenylsulfone. evitachem.com Future research could expand upon this by:

Varying Co-monomers: Reacting Benzenethiol, 4,4'-sulfonylbis- with a wider range of electrophilic linkers to create a library of macrocycles and polymers with diverse cavity sizes and chemical properties.

Controlled Polymerization: Developing controlled polymerization techniques, such as step-growth polymerization or thiol-ene reactions, to synthesize linear or branched polymers with predictable molecular weights and low dispersity. The sulfone unit would be regularly incorporated into the polymer backbone, influencing its conformation and packing.

Porous Organic Polymers (POPs): Using Benzenethiol, 4,4'-sulfonylbis- as a node in the synthesis of microporous organic networks. The rigid geometry of the monomer could lead to materials with high surface areas and defined pore structures.

Methodological Advancements in Aromatic Thiol and Sulfone Chemistry

Progress in the broader fields of aromatic thiol and sulfone chemistry will directly benefit the study and application of Benzenethiol, 4,4'-sulfonylbis-. Recent years have seen significant innovation in the synthesis of sulfones and the functionalization of thiols. mdpi.comthieme-connect.com

Key advancements that could be leveraged include:

Sulfone Synthesis: Novel one-pot methods for creating diaryl sulfones from arenes and a sulfur source could potentially be adapted for the synthesis of the core structure of Benzenethiol, 4,4'-sulfonylbis- or its analogs. thieme-connect.com

C-H Functionalization: Direct functionalization of the aromatic rings of the molecule, without relying on the thiol groups, would open up new synthetic pathways to more complex derivatives.

Thiol-Selective Reagents: The development of new reagents that react selectively with thiols in the presence of other functional groups is critical. researchgate.netnih.gov While Benzenethiol, 4,4'-sulfonylbis- contains robust sulfone and thiol groups, highly selective reactions are essential for its use in complex chemical environments. researchgate.net For instance, heteroaromatic sulfones have emerged as reagents that react specifically with thiols without cross-reactivity toward oxidized species like sulfenic acids. researchgate.netnih.gov

| Advancement | Description | Potential Impact on Benzenethiol, 4,4'-sulfonylbis- | Reference |

|---|---|---|---|

| Sulfonylation of Arenes | One-pot synthesis of sulfones from arenes using persulfate salts and acid anhydrides. | Provides alternative synthetic routes to the core diphenyl sulfone structure. | thieme-connect.com |

| Radical C-S Coupling | Formation of C-S bonds via radical intermediates, often using non-halide substrates. | Enables new types of transformations of the thiol groups under different reaction conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, such as Michael additions, to form cyclic sulfones. | Could accelerate the synthesis of macrocycles or polymers from Benzenethiol, 4,4'-sulfonylbis-. | mdpi.com |

| Thiol-Selective Probes | Development of reagents like heteroaromatic alkylsulfones that selectively target thiol groups. | Allows for precise modification or detection of the thiol groups in complex mixtures. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-sulfonylbis(benzenethiol) in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidizing 4,4'-dithiodibenzenethiol with hydrogen peroxide under acidic conditions or via controlled sulfonation of biphenyl derivatives. For polymerization applications, cyclic oligomers derived from 4,4'-oxybis(benzenethiol) can undergo ring-opening reactions using catalytic bases like potassium tert-butoxide to form poly(arylene disulfide) . Purification is critical; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol is recommended to isolate high-purity product.

Q. What spectroscopic techniques are most effective for characterizing the structure of 4,4'-sulfonylbis(benzenethiol)?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and sulfonyl group connectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can verify molecular weight and fragmentation patterns (e.g., m/z 282.4 for [M⁺]) . Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups (S=O stretch at ~1150–1300 cm⁻¹, C-S at ~600–700 cm⁻¹). For advanced structural analysis, X-ray crystallography or Density Functional Theory (DFT) simulations can resolve bond angles and electronic properties .

Q. What are the critical safety considerations when handling 4,4'-sulfonylbis(benzenethiol) in experimental settings?

- Methodological Answer : The compound is a severe irritant to eyes, skin, and respiratory systems. Use fume hoods, nitrile gloves, and chemical goggles. Store under inert gas (e.g., nitrogen) in sealed containers at 0–6°C to prevent oxidation . Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids due to incompatibility risks. Acute toxicity studies in rats indicate a 4-hour LC₅₀ of ~140 mg/m³, necessitating strict exposure monitoring .

Advanced Research Questions

Q. How does the adsorption behavior of 4,4'-sulfonylbis(benzenethiol) on metal surfaces differ from alkanethiols, and what factors influence its self-assembled monolayer (SAM) formation?

- Methodological Answer : Unlike alkanethiols, 4,4'-sulfonylbis(benzenethiol) exhibits weaker physisorption on Au(111) (0.07 eV vs. 0.32 eV for alkanethiols) due to steric hindrance from the sulfonyl group. Dissociative adsorption involves cleavage of S-H bonds, forming tilted thiolate species. SAM ordering is controversial: some studies report disordered phases, while others note (2×√3) symmetry under optimized solvent conditions (e.g., ethanol, 24-hour immersion). Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are critical for analyzing surface morphology .

Q. What mechanistic pathways are involved in the metabolic processing of 4,4'-sulfonylbis(benzenethiol) in mammalian systems?

- Methodological Answer : In vivo studies suggest S-methylation via thiol methyltransferase produces methylphenyl sulfide, which undergoes sequential oxidation to sulfoxide and sulfone derivatives. Hydroxylation of the sulfone ring (likely cytochrome P450-mediated) forms hydroxy metabolites, conjugated with glucuronic acid or sulfate for excretion. Isotopic labeling (e.g., ³⁵S) in rodent models can track metabolite distribution, though quantitative absorption data remains limited .

Q. How can computational modeling (e.g., DFT) predict the electronic and structural properties of 4,4'-sulfonylbis(benzenethiol) during surface interactions?

- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level reveal electron-withdrawing effects of the sulfonyl group, reducing sulfur’s electron density for metal coordination. Adsorption energy (ΔE) on Au(111) is calculated at 0.22 eV, with exothermic H₂ desorption (ΔE = -0.42 eV per H atom) driving dissociation. Frontier molecular orbital analysis (HOMO/LUMO) predicts reactivity trends, validated by voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.